L-Ornithine-2,3,3,4,4,5,5-D7 hcl
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Overview
Description
L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride is a deuterium-labeled derivative of L-Ornithine hydrochloride. L-Ornithine is a free amino acid that plays a crucial role in the urea cycle, which is essential for the disposal of excess nitrogen in the body . The deuterium labeling makes it particularly useful in scientific research, especially in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride involves the incorporation of deuterium atoms into the L-Ornithine molecule. This is typically achieved through hydrogen-deuterium exchange reactions under specific conditions. The process often requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods
Industrial production of L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is usually produced in specialized facilities equipped to handle isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can lead to the formation of oxo derivatives, while reduction of the carboxyl group can yield alcohol derivatives .
Scientific Research Applications
L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies involving metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the role of L-Ornithine in the urea cycle and nitrogen metabolism.
Medicine: Used in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Employed in the production of isotopically labeled compounds for various applications .
Mechanism of Action
L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride exerts its effects primarily through its role in the urea cycle. It acts as a substrate for the enzyme ornithine transcarbamylase, which catalyzes the conversion of ornithine and carbamoyl phosphate to citrulline. This reaction is a key step in the urea cycle, which is essential for the detoxification of ammonia in the body .
Comparison with Similar Compounds
Similar Compounds
L-Ornithine hydrochloride: The non-deuterated form of L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride.
L-Ornithine-3,3,4,4,5,5-D6 hydrochloride: Another deuterium-labeled derivative with deuterium atoms at different positions.
L-Arginine hydrochloride: Another amino acid involved in the urea cycle .
Uniqueness
L-Ornithine-2,3,3,4,4,5,5-D7 hydrochloride is unique due to its specific deuterium labeling, which makes it particularly useful in studies involving isotopic tracing and metabolic pathways. The presence of deuterium atoms can significantly alter the pharmacokinetic and metabolic profiles of the compound, providing valuable insights in various research applications .
Properties
Molecular Formula |
C5H13ClN2O2 |
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Molecular Weight |
175.66 g/mol |
IUPAC Name |
(2S)-2,5-diamino-2,3,3,4,4,5,5-heptadeuteriopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i1D2,2D2,3D2,4D; |
InChI Key |
GGTYBZJRPHEQDG-AHQNDZJWSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C([2H])([2H])N)N.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl |
Origin of Product |
United States |
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